4E,6E,10Z-Hexadecatrien-1-ol

Electroantennography Pheromone Identification Insect Olfaction

(4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol, a specific geometric isomer of the unsaturated fatty alcohol hexadecatrienol, is a critical component within the complex multi-component sex pheromone blend of the cocoa pod borer moth, Conopomorpha cramerella, a severe pest of cocoa in Southeast Asia. This compound belongs to the broader class of lepidopteran pheromone alcohols, which are known for their species-specific role in mate attraction and are distinguished from acetate analogs by their generally lower isomer discrimination in certain species, leading to different communication channel specificities.

Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
Cat. No. B12934509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4E,6E,10Z-Hexadecatrien-1-ol
Molecular FormulaC16H28O
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CC=CCCCO
InChIInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12+
InChIKeyAHUWGXXXQILFPZ-AYDIKMHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers and Pest Managers Source (4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol for Pheromone Research


(4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol, a specific geometric isomer of the unsaturated fatty alcohol hexadecatrienol, is a critical component within the complex multi-component sex pheromone blend of the cocoa pod borer moth, Conopomorpha cramerella, a severe pest of cocoa in Southeast Asia [1]. This compound belongs to the broader class of lepidopteran pheromone alcohols, which are known for their species-specific role in mate attraction and are distinguished from acetate analogs by their generally lower isomer discrimination in certain species, leading to different communication channel specificities [2]. The precise geometric configuration of its three double bonds is essential, as even subtle alterations can drastically change or abolish the intended biological activity within a blend [3].

Isomer Purity Matters: Why Alternative Hexadecatrienol Isomers Are Not Interchangeable for C. cramerella Research


The procurement of a generic 'hexadecatrienol' or a different geometric isomer as a substitute for (4E,6E,10Z)-hexadecatrien-1-ol is scientifically unsound. Insect olfactory systems, particularly in moths, possess highly specific receptor proteins that decode the precise spatial arrangement of a pheromone molecule's double bonds [1]. While some species exhibit a degree of tolerance to impurity or alternative isomers, the foundational behavioral and electrophysiological responses are contingent on the correct isomer profile. Replacing (4E,6E,10Z)-hexadecatrien-1-ol with a structurally similar isomer like (4E,6Z,10Z)-hexadecatrien-1-ol introduces a different molecular geometry, leading to non-reproducible or misleading data in electroantennography (EAG), wind tunnel assays, and field trapping studies [2]. This specificity underscores the need for well-characterized, high-purity material where the isomer identity is confirmed, as demonstrated by the lack of attractancy difference only when blends contain specific impurities within a defined range [3].

Quantitative Differentiation of (4E,6E,10Z)-Hexadecatrien-1-ol Against Key Analogs


Electrophysiological Activity in C. cramerella: (4E,6E,10Z)-Isomer is Essential in Blend

Gas chromatography coupled with electroantennographic detection (GC-EAD) on male C. cramerella antennae identified the (E,E,Z) isomer of 4,6,10-hexadecatrien-1-ol as one of the biologically active components in female ovipositor extracts [1]. While the other major alcohol isomer, (E,Z,Z)-4,6,10-hexadecatrien-1-ol, also elicits an EAG response, the specific activity of the (E,E,Z) isomer is a necessary part of the complete blend; omitting it or replacing it with a non-active isomer would fail to replicate the natural pheromone signal.

Electroantennography Pheromone Identification Insect Olfaction

Field Attraction of C. cramerella: Optimal Blend Ratio Requires (4E,6E,10Z)-Alcohol

Extensive field testing in Sabah, Malaysia, established that a specific synthetic blend containing the (E,E,Z) alcohol isomer was superior to virgin female moths in attracting male C. cramerella [1]. The optimal lure formulation contained 1.2 mg of a mixture of five components: (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and the corresponding alcohols, plus hexadecyl alcohol, in a precise ratio of 40∶60∶4∶6∶10. This demonstrates the quantitative necessity of the (E,E,Z)-alcohol as part of the synergistic blend.

Field Trapping Pest Monitoring Behavioral Response

Contaminant Isomer Tolerance: Male C. cramerella Show No Discrimination up to 47% Non-Target Acetate Isomers

A 2015 study evaluated the field attractiveness of synthetic C. cramerella pheromone blends containing variable levels of non-target geometric isomers, which are common byproducts of pheromone synthesis [1]. Male capture rates were not significantly different among traps baited with blends containing 5% to 47% of other geometric acetates [(E,Z,E)-, (Z,Z,Z)-, (Z,E,Z)- and (Z,E,E)-4,6,10-hexadecatrienyl acetates]. This finding indicates that C. cramerella males do not discriminate against significant levels of these specific acetate impurities, offering a clear, data-driven tolerance threshold for synthesis and purification processes.

Chemical Synthesis Quality Control Pheromone Blend Formulation

Functional Group Specificity: Alcohol vs. Acetate in Tortricid Moth Communication Channels

A comparative study of 8,10-dodecadienol isomers and their acetate analogs revealed a fundamental difference in behavioral specificity [1]. Alcohol isomers were found to have a lower specificity in tortricid moths, with most species responding to a single isomer and lacking pronounced synergistic or antagonistic effects from other isomers. In contrast, the acetate isomers all played distinct behavioral roles (attractant, synergist, or antagonist), enabling more specific communication through multi-component blends. This class-level observation highlights that a pheromone's functional group profoundly influences its role in the signal, and alcohol-based components like (4E,6E,10Z)-hexadecatrien-1-ol may function with different rules compared to their acetate counterparts.

Comparative Pheromone Biology Evolution of Chemical Communication Insect Behavior

Evidence-Backed Applications for (4E,6E,10Z)-Hexadecatrien-1-ol


Component of a Validated Synthetic Lure for C. cramerella Monitoring

Researchers and extension services can formulate a field-proven lure for monitoring cocoa pod borer populations. Based on direct field evidence, a polyethylene vial loaded with 1.2 mg of a five-component blend in a 40∶60∶4∶6∶10 ratio of (E,Z,Z)-4,6,10-hexadecatrienyl acetate, (E,E,Z)-4,6,10-hexadecatrienyl acetate, (E,Z,Z)-4,6,10-hexadecatrien-1-ol, (E,E,Z)-4,6,10-hexadecatrien-1-ol, and hexadecyl alcohol will effectively trap male moths [1]. This formulation has been shown to outperform traps baited with live virgin females, providing a reliable and scalable tool for integrated pest management.

Electrophysiology Standard for Olfactory Receptor Studies

The compound serves as a well-defined standard for electroantennography (EAG) and single sensillum recording (SSR) experiments on C. cramerella or related gracillariid species. Its known EAG activity provides a positive control for assessing antennal health and response, and its use as a reference compound allows for the comparative evaluation of novel ligands or the de-orphanization of specific odorant receptors [2].

Quality Control Reference for Pheromone Synthesis

Due to the complexity of synthesizing tri-unsaturated fatty alcohols with precise stereochemistry, this compound is essential as a high-purity analytical standard. Synthetic chemists can use it as a retention time and mass spectral reference in GC-MS analysis to confirm the successful synthesis and stereochemical purity of their own batches, particularly when developing cost-effective production methods that might generate other isomers as byproducts [3].

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